molecular formula C6H8N2O2 B2825876 2-(5-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 41669-06-1

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2825876
CAS No.: 41669-06-1
M. Wt: 140.142
InChI Key: XSRSEEZCZRABDP-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, such as controlling the temperature, pH, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

2-(5-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs targeting androgen receptors, which are relevant in prostate cancer therapy.

    Antimicrobial Applications: The compound has shown potential in the development of antimicrobial drugs.

    Polymer Synthesis: It can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties.

    Dye Synthesis: The compound can serve as a starting material in the synthesis of azo dyes and other types of dyes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, in prostate cancer therapy, the compound acts as an androgen receptor antagonist, blocking the signaling pathways that promote cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound used .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)acetamide: This compound is structurally similar and has been studied for its potential as an androgen receptor antagonist.

    Pyrazole derivatives: Other pyrazole derivatives, such as 3(5)-substituted pyrazoles, share similar structural features and reactivity patterns.

Uniqueness

2-(5-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRSEEZCZRABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41669-06-1
Record name 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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